



### Application Notes and Protocols: Lignosulfonate Butyration using Butyric Anhydride

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lignosulfonate (LS), a water-soluble polymer byproduct of the sulfite pulping process, is an abundant and low-cost biomaterial.[1][2] Its inherent structure, composed of a branched polyaromatic backbone with sulfonate and hydroxyl groups, makes it a candidate for chemical modification to enhance its properties for various applications.[2] Esterification of lignosulfonate, specifically through butyration, involves the substitution of hydroxyl (-OH) groups with butyryl groups.[1] This modification can alter the physicochemical properties of lignosulfonate, such as its solubility in non-polar solvents, and is being explored for applications in drug delivery and as a component in biomaterials.[1][3][4][5][6][7][8][9]

Butyration is of particular interest to the pharmaceutical and drug development fields due to the biological activity of butyrate, a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor. The covalent linkage of butyrate to a polymer backbone like lignosulfonate could provide a novel prodrug or controlled-release system.

These application notes provide a detailed protocol for the butyration of lignosulfonate using **butyric anhydride**, based on a novel and efficient method utilizing choline chloride.[1] Characterization methods to determine the degree of substitution are also described.

#### **Reaction Principle**



The butyration of lignosulfonate with **butyric anhydride** is an esterification reaction where the hydroxyl groups (both phenolic and aliphatic) on the lignosulfonate polymer react with **butyric anhydride** to form butyrate esters and butyric acid as a byproduct. The reaction can be catalyzed; a novel and effective method uses a mixture of **butyric anhydride** and choline chloride, which acts as a highly efficient solvent system.[1][10] This method avoids the use of toxic catalysts like 1-methyl imidazole.[1] The degree of substitution (DS), which is the average number of butyryl groups attached per lignin unit, can be controlled by adjusting the reaction conditions.[1][11]

# Experimental Protocols Materials

- Lignosulfonate (LS)
- Butyric anhydride
- · Choline chloride
- Ethanol
- Deionized water
- Round-bottom flask
- · Magnetic stirrer with heating mantle
- Water bath
- Vacuum filtration apparatus (e.g., Büchner funnel)
- Oven

#### **Protocol for Lignosulfonate Butyration**

This protocol is adapted from a novel method utilizing choline chloride.[1]

 Preheat 8 g of butyric anhydride in a round-bottom flask to the desired reaction temperature (e.g., 120 °C) using a heating mantle with magnetic stirring.



- Simultaneously add the desired amounts of lignosulfonate and choline chloride to the preheated **butyric anhydride** according to the mass ratios specified in Table 1.
- Allow the reaction mixture to stir for the designated reaction time (e.g., 10 minutes).
- After the reaction time has elapsed, cool the mixture to room temperature using a water bath.
- Slowly pour the cooled reaction mixture into ethanol to precipitate the butyrated lignosulfonate.
- Collect the precipitate by vacuum filtration.
- Thoroughly wash the collected solid with ethanol to remove unreacted reagents and byproducts.
- Dry the final product in an oven at 60 °C for 18 hours.[1]

#### **Characterization of Butyrated Lignosulfonate**

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the butyration of lignosulfonate. The appearance of a new characteristic band around 1732 cm<sup>-1</sup>, corresponding to the C=O stretching of the ester group, and a decrease in the intensity of the broad O-H stretching band around 3386 cm<sup>-1</sup> are indicative of a successful reaction.[1]

Determination of Degree of Substitution (DS) by FTIR

A semi-quantitative method to determine the DS uses the baseline method on the FTIR spectrum. The ratio of the absorbance of the ester carbonyl peak (~1732 cm<sup>-1</sup>) to an internal standard peak from the lignin aromatic backbone (~1502 cm<sup>-1</sup>) can be used to calculate the DS.[1]

• Formula: DS = A ~1732 / A ~1502[1]

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy



<sup>1</sup>H NMR can be used to further confirm the butyration reaction. The appearance of new proton signals corresponding to the butyryl group will be observed.

#### **Data Presentation**

The degree of substitution (DS) of butyrated lignosulfonate is dependent on several factors, including the dosage of choline chloride, reaction temperature, reaction time, and the mass ratio of **butyric anhydride** to lignosulfonate.[1][11]

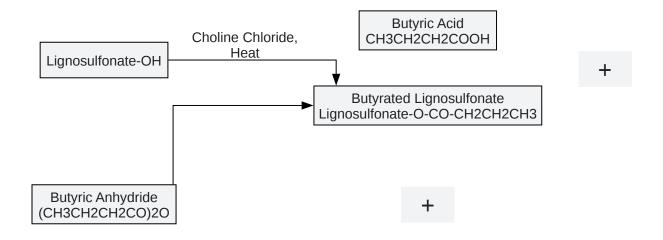
Table 1: Effect of Reaction Conditions on the Degree of Substitution (DS) of Butyrated Lignosulfonate.[1]

| Sample | Choline<br>Chloride<br>(wt. % of<br>Butyric<br>Anhydride) | Temperatur<br>e (°C) | Time (min) | Butyric<br>Anhydride:<br>LS Mass<br>Ratio | Degree of<br>Substitutio<br>n (DS) |
|--------|---|----------------------|------------|---|------------------------------------|
| 1      | 0   | 120                  | 10         | 4:1                                       | 0                                  |
| 2      | 5   | 120                  | 10         | 4:1                                       | 0.41                               |
| 3      | 10  | 120                  | 10         | 4:1                                       | 1.83                               |
| 4      | 15  | 120                  | 10         | 4:1                                       | 2.14                               |
| 5      | 20  | 120                  | 10         | 4:1                                       | 1.95                               |
| 6      | 10  | 80                   | 10         | 4:1                                       | 0.52                               |
| 7      | 10  | 100                  | 10         | 4:1                                       | 1.21                               |
| 8      | 10  | 140                  | 10         | 4:1                                       | 1.53                               |
| 9      | 10  | 120                  | 5          | 4:1                                       | 1.25                               |
| 10     | 10  | 120                  | 15         | 4:1                                       | 1.68                               |
| 11     | 10  | 120                  | 20         | 4:1                                       | 1.32                               |
| 12     | 10  | 120                  | 10         | 2:1                                       | 1.66                               |



Data adapted from Li et al. (2015). The DS was determined using the FTIR baseline method.

# Visualizations Reaction Scheme

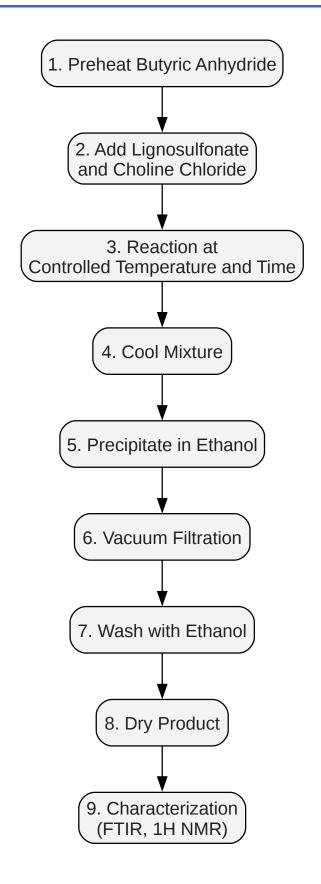


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Caption: General reaction scheme for the butyration of lignosulfonate.

#### **Experimental Workflow**





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Caption: Step-by-step workflow for lignosulfonate butyration.



#### **Potential Signaling Pathway in Drug Delivery**

## Extracellular/Cytoplasm **Butyrated Lignosulfonate** Cell Membrane (Prodrug) Hydrolysis Intrac<u>e</u>llular **Butyrate** Inhibition Histone Deacetylase (HDAC) Deacetylation Nucleus Histones Acetylation **Acetylated Histones** Altered Gene Expression

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Caption: Hypothesized signaling pathway for butyrated lignosulfonate.

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